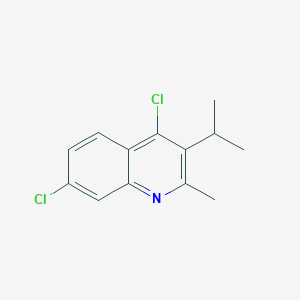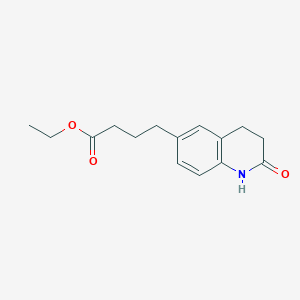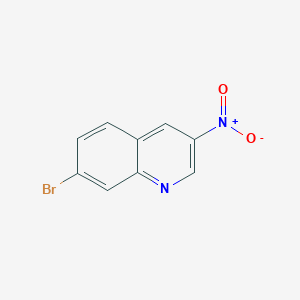
4,7-Dichloro-3-isopropyl-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dicloro-3-isopropil-2-metilquinolina es un compuesto aromático heterocíclico con la fórmula molecular C13H13Cl2N. Este compuesto se caracteriza por la presencia de dos átomos de cloro en las posiciones 4 y 7, un grupo isopropilo en la posición 3 y un grupo metilo en la posición 2 del anillo de quinolina. Se utiliza principalmente en la investigación y desarrollo farmacéutico debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4,7-Dicloro-3-isopropil-2-metilquinolina generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de 3-cloroanilina con oxalato de dietilo para formar un intermedio, que luego se cicliza para producir el anillo de quinolina.
Métodos de producción industrial: La producción industrial de este compuesto a menudo emplea reactores por lotes a gran escala donde las condiciones de reacción, como la temperatura, la presión y el pH, se controlan meticulosamente para garantizar un alto rendimiento y pureza. El uso de catalizadores y disolventes se optimiza para facilitar la reacción y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: 4,7-Dicloro-3-isopropil-2-metilquinolina experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: Los átomos de cloro en las posiciones 4 y 7 son altamente reactivos y pueden ser reemplazados por nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos de quinolina o reducción para formar dihidroquinolinas.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Se utilizan comúnmente reactivos como amida de sodio o tiourea en disolventes polares como la dimetilformamida (DMF).
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Productos principales:
Reacciones de sustitución: Los productos incluyen quinolinas sustituidas con varios grupos funcionales que reemplazan los átomos de cloro.
Productos de oxidación: N-óxidos de quinolina.
Productos de reducción: Dihidroquinolinas.
Aplicaciones Científicas De Investigación
4,7-Dicloro-3-isopropil-2-metilquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su uso potencial en el desarrollo de nuevos fármacos, particularmente en el tratamiento de enfermedades infecciosas y el cáncer.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales
Mecanismo De Acción
El mecanismo de acción de 4,7-Dicloro-3-isopropil-2-metilquinolina implica su interacción con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de vías biológicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a la inhibición de la girasa del ADN bacteriana o la topoisomerasa, enzimas cruciales para la replicación del ADN .
Compuestos similares:
4,7-Dicloroquinolina: Carece de los grupos isopropilo y metilo, lo que la hace menos hidrofóbica.
3-Isopropil-2-metilquinolina: Carece de los átomos de cloro, lo que da como resultado una reactividad y actividad biológica diferentes.
4-Cloro-3-isopropil-2-metilquinolina: Contiene solo un átomo de cloro, lo que afecta sus propiedades químicas y reactividad
Singularidad: 4,7-Dicloro-3-isopropil-2-metilquinolina es única debido a la presencia de ambos átomos de cloro y grupos alquilo, que confieren una reactividad química y actividad biológica distintas. Esta combinación de sustituyentes mejora su potencial como intermedio versátil en la síntesis orgánica y un candidato prometedor en la investigación farmacéutica .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline: Lacks the isopropyl and methyl groups, making it less hydrophobic.
3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
4-Chloro-3-isopropyl-2-methylquinoline: Contains only one chlorine atom, affecting its chemical properties and reactivity
Uniqueness: 4,7-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and alkyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in pharmaceutical research .
Propiedades
Fórmula molecular |
C13H13Cl2N |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
4,7-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3 |
Clave InChI |
MWUFFWHUWWGUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)







![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)

![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)

